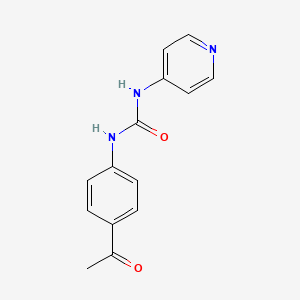![molecular formula C17H14O4S3 B14279383 2-[Di(benzenesulfonyl)methyl]thiophene CAS No. 119715-40-1](/img/structure/B14279383.png)
2-[Di(benzenesulfonyl)methyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Di(benzenesulfonyl)methyl]thiophene is a heterocyclic compound containing a thiophene ring substituted with a di(benzenesulfonyl)methyl group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(benzenesulfonyl)methyl]thiophene can be achieved through various methods. One common approach involves the reaction of thiophene with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through electrophilic aromatic substitution, where the benzenesulfonyl group is introduced to the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of thiophene derivatives . These methods provide efficient and scalable routes for the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-[Di(benzenesulfonyl)methyl]thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the benzenesulfonyl groups can yield thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .
Scientific Research Applications
2-[Di(benzenesulfonyl)methyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
The mechanism of action of 2-[Di(benzenesulfonyl)methyl]thiophene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
2,5-Di(benzenesulfonyl)thiophene: A similar compound with two benzenesulfonyl groups at the 2 and 5 positions.
Benzothiophene: A fused ring system containing both benzene and thiophene rings.
Uniqueness
2-[Di(benzenesulfonyl)methyl]thiophene is unique due to the presence of the di(benzenesulfonyl)methyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
119715-40-1 |
|---|---|
Molecular Formula |
C17H14O4S3 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[bis(benzenesulfonyl)methyl]thiophene |
InChI |
InChI=1S/C17H14O4S3/c18-23(19,14-8-3-1-4-9-14)17(16-12-7-13-22-16)24(20,21)15-10-5-2-6-11-15/h1-13,17H |
InChI Key |
PTOSJLSTIKAOJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol](/img/structure/B14279318.png)
![3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B14279326.png)



![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)
![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)

![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)



